4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene
Description
Properties
IUPAC Name |
1-(4-nitrophenoxy)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO3/c15-13(16,17)8-5-9(14(18,19)20)7-12(6-8)24-11-3-1-10(2-4-11)21(22)23/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMONHDKBMOQVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with 4-nitrochlorobenzene in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The phenoxy group can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Nucleophilic substitution: Substituted nitrobenzenes.
Reduction: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline.
Oxidation: Oxidized phenoxy derivatives.
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the electron-withdrawing properties of the trifluoromethyl groups and the nitro group. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
a) 2-Nitro-1,4-bis(trifluoromethyl)benzene (CAS 6656-49-1)
- Structure : Nitro group at position 2, trifluoromethyl groups at positions 1 and 3.
- Key Differences : The altered substituent positions reduce steric hindrance compared to the meta-substituted target compound. This structural isomer exhibits distinct reactivity in electrophilic substitution reactions due to differing electronic effects .
b) 1-Methoxy-3,5-bis(trifluoromethyl)benzene (CAS 454-90-0)
c) 3,5-Bis(trifluoromethyl)aniline (CAS 328-74-5)
- Structure: Amino (-NH₂) group replaces the nitro group.
- Key Differences: The amino group enhances nucleophilicity, enabling participation in coupling reactions. However, it is less thermally stable than the nitro derivative .
Pyrazole Derivatives with 3,5-Bis(trifluoromethyl)phenyl Moieties
Compounds such as 4-[3-[3,5-Bis(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid (e.g., compound 26, molecular weight 576.07) share the 3,5-bis(trifluoromethyl)phenyl group but incorporate pyrazole and carboxylic acid functionalities.
Data Tables
Table 1: Physical and Structural Comparison
| Compound Name | CAS RN | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene | 328-75-6 | 259.10 | -NO₂, -O-C₆H₃(CF₃)₂-3,5 | 71–72 (7 mmHg) | 1.535 |
| 2-Nitro-1,4-bis(trifluoromethyl)benzene | 6656-49-1 | 259.10 | -NO₂ (position 2), -CF₃ (1,4) | Not reported | Not reported |
| 1-Methoxy-3,5-bis(trifluoromethyl)benzene | 454-90-0 | 244.11 | -OCH₃, -CF₃ (3,5) | Not reported | Not reported |
| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | 229.12 | -NH₂, -CF₃ (3,5) | 85–87 (15 mmHg) | 1.490 |
Research Findings and Key Insights
- Electronic Effects: The nitro group in this compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. This contrasts with methoxy-substituted analogs, which favor electrophilic aromatic substitution .
- Biological Activity: Pyrazole derivatives with 3,5-bis(trifluoromethyl)phenyl groups exhibit notable bioactivity (e.g., compound 26 inhibits fungal growth at IC₅₀ = 0.8 μM), whereas the target nitrobenzene compound lacks reported biological applications .
- Synthetic Utility: The target compound’s stability under acidic conditions makes it preferable over amino-substituted analogs (e.g., 3,5-bis(trifluoromethyl)aniline) in harsh reaction environments .
Biological Activity
4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant studies that highlight its biological effects.
Chemical Structure and Properties
The compound features a nitro group and a bis(trifluoromethyl)phenoxy moiety, which contribute to its stability and reactivity. The trifluoromethyl groups enhance lipophilicity, potentially influencing the compound's interaction with biological membranes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : It may modulate neurochemical pathways, offering potential therapeutic applications in neurodegenerative diseases.
- Enzyme Inhibition : The compound interacts with specific enzymes, affecting their activity and leading to altered metabolic processes.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Interaction : The compound binds to active sites of target enzymes, inhibiting their catalytic activity. This mechanism is crucial in modulating neurotransmitter levels and cellular signaling pathways.
- Cell Signaling Modulation : By influencing key signaling molecules such as caspases and kinases, the compound can induce apoptosis in cancer cells while promoting survival in normal cells.
- Gene Expression Alteration : The compound affects transcriptional activity of genes involved in cell cycle regulation and metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of proliferation in cancer cell lines | |
| Neuroprotective | Modulation of neurotransmitter levels | |
| Enzyme Inhibition | Interaction with acetylcholinesterase |
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound induced apoptosis through caspase activation pathways. The IC50 values varied across different cell lines, indicating selective activity.
Case Study 2: Neuroprotective Effects
In animal models of neurodegeneration, this compound showed potential neuroprotective effects at low doses. It reduced the severity of symptoms associated with neurodegenerative diseases by modulating cholinergic signaling pathways.
Dosage Effects
The biological activity of this compound is dose-dependent:
- Low Doses : Neuroprotective effects observed with minimal toxicity.
- High Doses : Potential hepatotoxicity and nephrotoxicity noted in studies, emphasizing the importance of dosage in therapeutic applications.
Metabolic Pathways
The metabolism of this compound primarily occurs in the liver via oxidation and conjugation reactions. Cytochrome P450 enzymes play a significant role in converting it into more water-soluble metabolites for excretion.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
